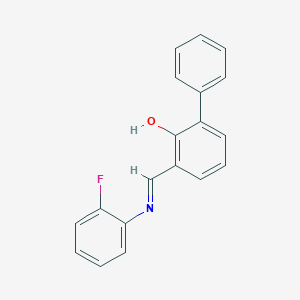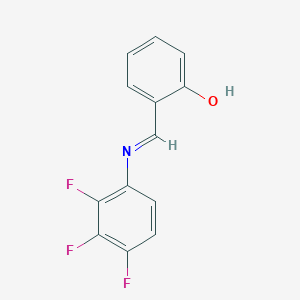![molecular formula C18H20Br2N2Ni B6298155 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide CAS No. 189179-91-7](/img/structure/B6298155.png)
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide, also known as NMB-NiBr2, is a novel organometallic complex that has been studied for its potential applications in scientific research. This compound is composed of a nickel(II) ion coordinated to two N-4-methylphenyl iminobutane ligands and two bromide anions. NMB-NiBr2 has been studied for its ability to catalyze various organic transformations, such as the Heck reaction, as well as its potential as a bioactive agent.
科学的研究の応用
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide has been studied for its potential applications in scientific research. It has been shown to be a highly effective catalyst for the Heck reaction, a process used to synthesize organic compounds. This compound has also been studied for its potential as a bioactive agent, as it has been shown to bind to DNA and inhibit the activity of certain enzymes. In addition, this compound has been studied for its potential use in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide is not yet fully understood. However, it is believed that the nickel(II) ion binds to the N-4-methylphenyl iminobutane ligands and the bromide anions, forming a stable complex. This complex is then able to interact with DNA and other molecules, resulting in the inhibition of enzyme activity or the formation of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to bind to DNA and inhibit the activity of certain enzymes, suggesting that it may be able to affect biological processes. In addition, this compound has been studied for its potential use in the synthesis of polymers, which could be used to create materials with specific properties.
実験室実験の利点と制限
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction yields a high yield of the desired product. In addition, the product can be purified through a series of recrystallization and filtration steps. However, this compound also has some limitations. The mechanism of action is not yet fully understood, and the biochemical and physiological effects are still being studied.
将来の方向性
The future directions for 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide are numerous. Further research is needed to better understand the mechanism of action and the biochemical and physiological effects of the compound. In addition, further studies are needed to explore the potential use of this compound in the synthesis of polymers and other materials. Finally, further research is needed to explore the potential use of this compound as a bioactive agent and its potential applications in medicine and other fields.
合成法
2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide has been synthesized through a variety of methods. The most common method is a reaction between nickel(II) chloride hexahydrate and N-4-methylphenyl iminobutane in an aqueous solution of bromide anions. This reaction takes place at room temperature and yields the desired product in high yield. The product can then be purified through a series of recrystallization and filtration steps.
特性
IUPAC Name |
2-N,3-N-bis(4-methylphenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2.2BrH.Ni/c1-13-5-9-17(10-6-13)19-15(3)16(4)20-18-11-7-14(2)8-12-18;;;/h5-12H,1-4H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIHLYMESPQDHK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)C)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333899 |
Source


|
| Record name | 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189179-91-7 |
Source


|
| Record name | 2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501333899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Bis[(N-4-bromo-2,6-dimethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298081.png)
![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![2,3-Bis[(N-3-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298094.png)
![2,3-Bis[(N-3-fluorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298103.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)


![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

